molecular formula C18H15N3O2S B5869616 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide

2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5869616
M. Wt: 337.4 g/mol
InChI Key: FYKSDZIDHSFXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as MTA, is a compound that has been extensively studied for its potential applications in scientific research. MTA is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide involves its binding to the ribosome, which inhibits protein synthesis. 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide binds to the A-site of the ribosome, preventing the binding of aminoacyl-tRNA and thereby inhibiting the elongation of the protein chain.
Biochemical and Physiological Effects:
In addition to its effects on protein synthesis, 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of DNA synthesis, the activation of the p53 tumor suppressor pathway, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide is its specificity for the ribosome, which makes it a valuable tool for studying protein synthesis. However, 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide can be toxic at high concentrations, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for the study of 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide. One area of interest is the development of more specific and potent inhibitors of protein synthesis. Another area of interest is the investigation of the effects of 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide on other cellular processes, such as DNA repair and cell signaling. Finally, there is interest in the development of 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide-based therapies for the treatment of cancer and other diseases.

Synthesis Methods

2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide is typically synthesized through a multi-step process involving the reaction of various reagents. The specific synthesis method can vary depending on the desired purity and yield of the final product. However, the basic steps involve the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form the intermediate product, which is then reacted with 2-chloro-1,3-benzothiazole to form 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide.

Scientific Research Applications

2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide is in the study of protein synthesis. 2-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit protein synthesis by binding to the ribosome, making it a valuable tool for studying the mechanisms of protein synthesis.

properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-12-6-8-13(9-7-12)16(22)20-15-5-3-2-4-14(15)17(23)21-18-19-10-11-24-18/h2-11H,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKSDZIDHSFXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.